3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by a cyclohexene ring with a nitrile group (carbonitrile) attached to it, along with methyl and butenyl substituents. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol, followed by dehydration in the presence of an acid or base to yield the desired compound . Another approach involves the use of N-bromosuccinimide (NBS) for free radical bromination, followed by nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like NBS.
Common Reagents and Conditions
Oxidation: Ozone, hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or other substituted derivatives.
Scientific Research Applications
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis to derive other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexene: A similar compound with a cyclohexene ring and a methyl group substituent.
Cyclohexene-1-carboxylic acid, methyl ester: Another related compound with a carboxylic acid ester group.
Uniqueness
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- is unique due to its combination of a nitrile group and multiple substituents on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
72928-01-9 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-methyl-5-(3-methylbut-2-enyl)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-10(2)4-7-13-8-12(9-14)6-5-11(13)3/h4-5,12-13H,6-8H2,1-3H3 |
InChI Key |
DOAJNMLFKJDTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1CC=C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.